molecular formula C24H18FN3 B2656676 1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932540-35-7

1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2656676
CAS No.: 932540-35-7
M. Wt: 367.427
InChI Key: ZTSDDEUMVKEDDR-UHFFFAOYSA-N
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Description

1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a pyrazole ring fused to a quinoline moiety, with additional substituents including an ethylphenyl group and a fluorine atom. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone or α,β-unsaturated carbonyl compound.

    Cyclization to Form the Pyrazoloquinoline Core: The pyrazole intermediate is then subjected to cyclization with a quinoline derivative under acidic or basic conditions to form the pyrazoloquinoline core.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic rings, using reagents such as halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced pyrazoloquinoline derivatives.

    Substitution: Halogenated or alkylated pyrazoloquinoline derivatives.

Scientific Research Applications

1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study various biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-methylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
  • 1-(2-ethylphenyl)-6-chloro-3-phenyl-1H-pyrazolo[4,3-c]quinoline
  • 1-(2-ethylphenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Uniqueness

1-(2-ethylphenyl)-6-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of substituents, which confer distinct electronic and steric properties

Properties

IUPAC Name

1-(2-ethylphenyl)-6-fluoro-3-phenylpyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3/c1-2-16-9-6-7-14-21(16)28-24-18-12-8-13-20(25)23(18)26-15-19(24)22(27-28)17-10-4-3-5-11-17/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSDDEUMVKEDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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